Levophacetoperane-D3
Description
Overview of Levophacetoperane as a Parent Compound in Stimulant Research
Levophacetoperane, also known as Lidepran, is a psychostimulant that was developed in the 1950s. wikipedia.org It is structurally related to methylphenidate, a well-known treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), and is considered its reverse ester. wikipedia.orgnih.govchemeurope.com In research settings, Levophacetoperane has been investigated for its effects as a stimulant, antidepressant, and anorectic. wikipedia.org
The primary mechanism of action for Levophacetoperane involves the competitive inhibition of norepinephrine (B1679862) and dopamine (B1211576) uptake in the brain. medchemexpress.commedchemexpress.com Specifically, it affects norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex. medchemexpress.com This modulation of catecholamine systems is a hallmark of many stimulant drugs, making Levophacetoperane and its analogs valuable subjects for research into the neurochemical basis of stimulation and related therapeutic applications. nih.govresearchgate.net Studies have suggested that the stimulant effects of phacetoperane may differ from other catecholamine-acting drugs like methylphenidate and amphetamine, potentially offering a different benefit/risk profile. nih.govresearchgate.net
| Property | Levophacetoperane | This compound |
|---|---|---|
| Molecular Formula | C14H19NO2 | C14H16D3NO2 |
| Molecular Weight | 233.31 g·mol−1 | 236.32 g·mol−1 |
| Alternate Names | Lidépran, Phacétoperane | (αR,2R)-α-Phenyl-2-acetate-2-piperidinemethanol-D3 |
| Primary Mechanism | Norepinephrine and Dopamine Uptake Inhibitor |
Rationale and Significance of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences
Deuterium labeling, the replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), is a powerful technique in scientific research. unam.mxmusechem.com Deuterium contains a proton and a neutron, effectively doubling its mass compared to hydrogen without significantly altering its chemical properties. wikipedia.org This mass difference, however, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net
This increased bond strength is the basis for the kinetic isotope effect (KIE) , where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. unam.mxnih.gov The magnitude of the KIE is significant when hydrogen is replaced by deuterium due to the large percentage mass change. libretexts.org This effect is a cornerstone of using deuterated compounds in research for several reasons:
Mechanistic Studies: The KIE is an invaluable tool for elucidating the mechanisms of chemical reactions. wikipedia.org By observing changes in reaction rates upon deuterium substitution, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction. princeton.edu
Metabolic Stability: In pharmaceutical sciences, deuterium labeling can enhance a drug's metabolic stability. musechem.com By strategically replacing hydrogens at sites of metabolic oxidation, the rate of drug breakdown can be slowed, potentially leading to an increased half-life and improved pharmacokinetic properties. musechem.comnih.gov
Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. aptochem.comwisdomlib.orgclearsynth.com Since a deuterated standard is chemically almost identical to the analyte of interest, it co-elutes during chromatography and has a similar ionization response, but can be distinguished by its higher mass. aptochem.com This allows for precise quantification by correcting for variations during sample preparation, injection, and ionization. aptochem.comscioninstruments.comtexilajournal.com
Historical Development and Evolution of Deuterated Analogs for Mechanistic Investigations
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931, for which he received the Nobel Prize in 1934. wikipedia.org By the mid-1930s, the availability of deuterated compounds spurred a wave of research into isotopically labeled molecules. princeton.edu
Initially, the focus was on using deuterium to probe reaction mechanisms in organic chemistry. unam.mx The concept of the kinetic isotope effect became a fundamental tool for physical and biological sciences to understand reaction kinetics and solvent effects. libretexts.org
The application of deuterium labeling in drug discovery and development began to emerge in the 1960s and 1970s. wikipedia.orgnih.gov Early patents for deuterated drugs highlighted their potential for improved pharmacokinetic properties and reduced toxicity. nih.gov This "deuterium switch" approach, analogous to the "chiral switch," involved creating deuterated versions of existing drugs to enhance their performance. nih.govnih.gov However, it took several decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. nih.govresearchgate.net
Over the years, the methods for introducing deuterium into organic molecules have evolved from simple acid- or base-catalyzed exchanges to more sophisticated techniques, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.netacs.org These advancements have made the synthesis of selectively deuterated compounds more efficient and have expanded their application in research. researchgate.net
Scope and Objectives of Research on this compound as a Molecular Probe
This compound is primarily utilized as a molecular probe in research settings. A molecular probe is a chemical entity used to study the properties of a target molecule or biological system. researchfeatures.com In the context of this compound, its primary objective is to serve as an internal standard for the accurate quantification of Levophacetoperane in biological samples using techniques like mass spectrometry. aptochem.comclearsynth.compharmaffiliates.comscbt.com
The key research objectives for using this compound include:
Pharmacokinetic Studies: To accurately measure the concentration of Levophacetoperane in plasma, tissues, or other biological matrices over time. This helps in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a deuterated internal standard is crucial for the reliability of such quantitative bioanalysis. aptochem.comwisdomlib.org
Metabolism Studies: To identify and quantify the metabolites of Levophacetoperane. By using this compound as a standard, researchers can more easily distinguish the parent drug from its metabolic products in complex biological samples. acs.org
Mechanistic Investigations: While the primary use of this compound is as an internal standard, the principles of the kinetic isotope effect could be applied. If the deuterium atoms are placed at a site of metabolism, comparing the metabolic fate of Levophacetoperane and this compound could provide insights into its metabolic pathways. nih.govnih.gov
Fluorescent molecular probes are also a significant area of research for diagnosing and guiding treatment for various diseases, including cancer and hepatopathy. researchfeatures.comnih.govmdpi.com While this compound itself is not a fluorescent probe, the concept of using specialized molecules to investigate biological processes is a shared principle.
| Term | Definition |
|---|---|
| Levophacetoperane | A psychostimulant drug that acts as a norepinephrine and dopamine uptake inhibitor. medchemexpress.commedchemexpress.com |
| Deuterium | A stable, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron. unam.mx |
| Deuterium Labeling | The process of replacing hydrogen atoms in a molecule with deuterium atoms. musechem.com |
| Kinetic Isotope Effect (KIE) | A change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. unam.mx |
| Internal Standard | A substance added in a constant amount to samples in an analysis, used for calibration and to correct for variations. scioninstruments.com |
| Molecular Probe | A group of atoms or a molecule used to study the properties of other molecules or structures. researchfeatures.com |
Compound Names Mentioned:
Amphetamine
Dopamine
Levophacetoperane
this compound
Methylphenidate
Norepinephrine
Properties
Molecular Formula |
C₁₄H₁₆D₃NO₂ |
|---|---|
Molecular Weight |
236.32 |
Synonyms |
(αR,2R)-α-Phenyl-2-acetate-2-piperidinemethanol-D3; (R*,R*)-(-)-α-Phenyl-2-piperidinemethanol Acetate-D3; (αR,2R)-α-Phenyl-2-piperidinemethanol Acetate-D3; (R,R)-(-)-Phacetoperane-D3; (R,R)-Levophacetoperane-D3; Levofacetoperane-D3; Phacetoperane-D3; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Incorporation of Levophacetoperane D3
Stereoselective Synthesis Pathways for Levophacetoperane-D3 Enantiomers
The synthesis of this compound requires precise control over its stereochemistry to isolate the desired (R,R)-enantiomer. The development of stereoselective synthetic routes is paramount, as different enantiomers of a compound can exhibit varied pharmacological activities. nih.gov For compounds like methylphenidate and its analogs, stereoselective synthesis is a well-established field. nih.gov
A common strategy involves starting with a chiral precursor, or "chiral pool" synthesis. google.com For Levophacetoperane, which possesses a piperidine (B6355638) ring, a plausible pathway begins with an optically pure pipecolic acid derivative to set the stereocenter on the piperidine ring. researchgate.net The synthesis of the specific (R,R) enantiomer would logically start from (R)-pipecolic acid.
Alternatively, resolution of a racemic mixture of the final compound or a key intermediate is a viable approach. d-nb.info For instance, racemic threo-phenyl-(piperidin-2-yl)-methanol, the alcohol precursor to Levophacetoperane, can be synthesized and then resolved into its separate enantiomers using chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Once the desired (R,R)-alcohol enantiomer is isolated and its stereochemical purity confirmed, it can be carried forward to the final deuteration and acetylation step. d-nb.info
A general synthetic scheme would first focus on constructing the non-deuterated (R,R)-α-phenyl(piperidin-2-yl)methanol intermediate with high enantiomeric purity before the introduction of the deuterium (B1214612) atoms. This ensures that the final product has the correct stereoconfiguration.
Deuteration Techniques and Strategies for Site-Specific Labeling
Site-specific isotopic labeling is a critical challenge in the synthesis of deuterated compounds. pharmaffiliates.com For this compound, the molecular formula C₁₄H₁₆D₃NO₂ indicates the incorporation of three deuterium atoms. ebsco.com The most logical and synthetically accessible position for this trideuteration is the acetyl methyl group, yielding a trideuteroacetyl moiety (-COCD₃). This specific placement is typically achieved not by hydrogen-deuterium exchange on the final molecule, but by using a deuterated reagent during the synthesis.
The key step for introducing the D3-label is the esterification of the previously synthesized (R,R)-α-phenyl(piperidin-2-yl)methanol. This is achieved by reacting the alcohol with a deuterated acetylating agent. Common reagents for this purpose include acetic anhydride-d6 ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl). This method provides a direct and highly efficient route to incorporate the three deuterium atoms at the desired position with high isotopic purity.
Hydrogen-Deuterium (H-D) exchange reactions represent a common strategy for introducing deuterium into organic molecules. googleapis.com These reactions are typically catalyzed by metals or bases and use a deuterium source like heavy water (D₂O) or deuterium gas (D₂). medchemexpress.comgoogleapis.comnih.gov For instance, transition metals such as palladium, platinum, or rhodium can catalyze the exchange of C-H bonds for C-D bonds, often with regioselectivity depending on the substrate and conditions. nih.gov Base-catalyzed exchange, using reagents like potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d6, is also effective for activating specific C-H bonds. nih.gov
While H-D exchange is a powerful tool, achieving selective tri-deuteration on a single methyl group with high efficiency can be challenging and may require harsh conditions. For the specific synthesis of this compound, direct acetylation with a deuterated reagent is the more controlled and preferred method. However, H-D exchange could be employed to label other positions on the molecule, such as the piperidine ring, if different deuterated isotopologues were desired. pharmaffiliates.com
Catalytic deuteration encompasses a broad range of methods to achieve high levels of isotopic enrichment. In the context of this compound, the most relevant method is the use of a deuterated reagent in a stoichiometric reaction to ensure high incorporation efficiency.
The enrichment is primarily dependent on the isotopic purity of the deuterated acetylating agent (e.g., acetic anhydride-d6). Using a reagent with an isotopic purity of >99% will directly translate to a high isotopic purity in the final this compound product. The reaction is typically carried out under standard acylation conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The efficiency of this final step ensures that the isotopic label is incorporated with minimal loss or scrambling.
Another catalytic method, reductive deuteration, could be used to form the piperidine ring itself. For example, the catalytic reduction of a corresponding pyridine precursor using deuterium gas (D₂) over a catalyst like platinum or palladium can produce a deuterated piperidine ring. pharmaffiliates.com However, for this compound, the label is on the acetyl group, making the acetylation strategy more pertinent.
Hydrogen-Deuterium Exchange Reactions for C-D Bond Formation
Assessment of Isotopic Purity and Deuterium Incorporation Efficiency
Determining the isotopic purity and confirming the location of the deuterium atoms are crucial final steps in the synthesis of this compound. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. ebi.ac.uk
Mass Spectrometry (MS): HRMS is used to determine the extent of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule with high precision. The analysis can distinguish between the non-deuterated (d0) molecule and its deuterated isotopologues (d1, d2, d3, etc.). The isotopic purity is calculated from the relative abundance of these species in the mass spectrum.
Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of this compound
| Isotopologue | Description | Expected [M+H]⁺ (m/z) | Relative Abundance (%) |
| d0 | Non-deuterated | 234.1494 | 0.2 |
| d1 | Mono-deuterated | 235.1557 | 0.8 |
| d2 | Di-deuterated | 236.1620 | 2.5 |
| d3 | Tri-deuterated | 237.1682 | 96.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on the synthesis and purification methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the exact position of the deuterium labels. In the ¹H NMR spectrum of this compound, the characteristic singlet peak for the acetyl methyl protons (around 2.2 ppm) would be significantly diminished or absent, confirming successful deuteration at that site. d-nb.info Concurrently, ²H (Deuterium) NMR spectroscopy would show a signal at the corresponding chemical shift, providing direct evidence of the D3-acetyl group.
Chemical Stability Considerations of Deuterated Levophacetoperane Analogs
The substitution of hydrogen with deuterium can lead to significant changes in the chemical stability of a molecule, primarily due to the kinetic isotope effect (KIE). nih.gov The C-D bond is inherently stronger and has a lower vibrational zero-point energy than the C-H bond, meaning it requires more energy to be broken. This increased bond stability can have important implications for the molecule's metabolic fate.
Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Bond Type | Bond Dissociation Energy (kcal/mol) | Vibrational Frequency (cm⁻¹) |
| C-H | ~99 | ~2900 |
| C-D | ~101 | ~2100 |
Note: Values are approximate and can vary based on the specific molecular environment.
For this compound, where the deuterium atoms are on the acetyl group, the primary impact of the KIE would be on reactions involving the cleavage of a C-D bond at that position. If the hydrolysis of the ester group or other metabolic transformations are initiated by the abstraction of a hydrogen atom from the methyl group, the rate of these processes would be slower for the deuterated analog. This can lead to a longer plasma half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug. Furthermore, the increased stability of C-D bonds can sometimes help stabilize chiral centers against racemization under certain chemical or biological conditions.
Sophisticated Analytical Characterization and Quantitative Methodologies Utilizing Levophacetoperane D3
Mass Spectrometry Applications of Levophacetoperane-D3
Mass spectrometry (MS) is a cornerstone of drug metabolism and pharmacokinetic studies due to its high sensitivity, selectivity, and speed. chromatographyonline.com The incorporation of this compound as an internal standard in MS-based workflows significantly enhances the accuracy and reliability of analytical data. wuxiapptec.com
High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is indispensable for identifying the metabolites of Levophacetoperane. chromatographyonline.comijpras.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of both the parent drug and its metabolites. chromatographyonline.comijpras.com
In a typical workflow, biological samples (e.g., plasma, urine, or liver microsome incubates) are analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The resulting data is processed to find signals corresponding to potential metabolites. This is achieved by searching for predicted mass shifts from the parent compound, Levophacetoperane, that correspond to common metabolic biotransformations. For instance, the hydrolysis of the ester group in Levophacetoperane would result in a specific mass change that can be accurately detected by HRMS. Comparing the retention times and fragmentation patterns of these potential metabolites with the parent drug helps to confirm their structures. mdpi.comdiva-portal.org
Table 1: Hypothetical Major Metabolites of Levophacetoperane and Their Expected Accurate Masses This table illustrates the principle of using HRMS to identify metabolites based on predicted biotransformations of Levophacetoperane.
| Compound/Metabolite | Biotransformation | Chemical Formula | Monoisotopic Mass (Da) |
| Levophacetoperane | Parent Drug | C₁₄H₁₉NO₂ | 233.1416 |
| (R,R)-α-Phenyl-2-piperidinemethanol | Ester Hydrolysis | C₁₂H₁₇NO | 191.1310 |
| Hydroxylated Levophacetoperane | Mono-oxidation (e.g., on phenyl ring) | C₁₄H₁₉NO₃ | 249.1365 |
| Levophacetoperane Glucuronide | Glucuronidation | C₂₀H₂₇NO₈ | 425.1737 |
Isotope Dilution Mass Spectrometry for Precise Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. mdpi.com The technique involves adding a known quantity of this compound to a sample before processing. splendidlab.com This "spiked" sample is then subjected to extraction, purification, and finally, analysis by LC-MS/MS.
The fundamental principle of IDMS is that the stable isotope-labeled internal standard (SIL-IS), this compound, is chemically and physically almost identical to the analyte, Levophacetoperane. splendidlab.com Consequently, it experiences the same loss during sample preparation and the same ionization response in the mass spectrometer's ion source. wuxiapptec.comsplendidlab.com By measuring the ratio of the signal from the analyte to the signal from the SIL-IS, any variations in sample handling or instrument performance are effectively normalized. wuxiapptec.com Quantification is achieved by comparing this response ratio to a calibration curve generated from standards with known concentrations of the analyte and a fixed concentration of the internal standard. nih.govcanada.ca
Table 2: Example Calibration Curve Data for Levophacetoperane using this compound by IDMS This table shows representative data used to construct a calibration curve for quantifying Levophacetoperane.
| Calibrator Level | Levophacetoperane Conc. (ng/mL) | This compound Conc. (ng/mL) | Analyte MS Response | IS MS Response | Response Ratio (Analyte/IS) |
| 1 | 1.0 | 50 | 2,150 | 105,000 | 0.020 |
| 2 | 5.0 | 50 | 10,800 | 104,500 | 0.103 |
| 3 | 25 | 50 | 54,200 | 106,000 | 0.511 |
| 4 | 100 | 50 | 218,000 | 105,500 | 2.066 |
| 5 | 500 | 50 | 1,095,000 | 104,800 | 10.448 |
Fragmentation Pathway Analysis via Tandem Mass Spectrometry of Deuterated Species
Tandem mass spectrometry (MS/MS) is a powerful technique used for structural confirmation and to study the fragmentation pathways of molecules. mdpi.comdshs-koeln.de In an MS/MS experiment, the precursor (or parent) ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product (or daughter) ions are detected. mdpi.com
When analyzing Levophacetoperane and this compound, both compounds will produce characteristic fragmentation patterns. However, any fragment from this compound that retains the three deuterium (B1214612) atoms will have an m/z value that is 3 Daltons higher than the corresponding fragment from the unlabeled compound. This mass shift provides unequivocal evidence to link specific product ions to specific structural parts of the molecule, helping to elucidate the fragmentation pathways. This comparative analysis is crucial for developing a highly selective and robust quantitative method using Multiple Reaction Monitoring (MRM). nih.govuzh.ch
Table 3: Predicted MS/MS Fragmentation of Levophacetoperane and this compound This table compares the expected mass-to-charge ratios (m/z) for the parent ion and key fragments, assuming the D3 label is on the acetyl group.
| Ion | Proposed Structure / Origin | Levophacetoperane Precursor/Fragment m/z [M+H]⁺ | This compound Precursor/Fragment m/z [M+H]⁺ | Mass Shift (Da) |
| Precursor Ion | Protonated Molecule | 234.1 | 237.1 | +3 |
| Fragment A | Loss of acetic acid / D3-acetic acid | 174.1 | 174.1 | 0 |
| Fragment B | Acetyl-bearing fragment | Not typically observed as stable cation | Not typically observed as stable cation | N/A |
| Fragment C | Piperidine (B6355638) ring fragment | 84.1 | 84.1 | 0 |
Compensation for Matrix Effects and Ion Suppression in Complex Biological Samples
When analyzing samples from biological sources such as plasma, serum, or urine, co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source. waters.comtandfonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing significant inaccuracy and imprecision in quantitative results. diva-portal.orgcore.ac.uk
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. core.ac.uktandfonline.com Because this compound co-elutes chromatographically and has nearly identical physicochemical properties to the unlabeled analyte, it is affected by ion suppression or enhancement in the exact same way. waters.comlcms.cz Since quantification is based on the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is cancelled out, leading to a robust and reliable bioanalytical method. diva-portal.orgtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Dynamics
While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the precise atomic structure of a molecule, including the exact location of isotopic labels.
Deuterium NMR (²H NMR) for Positional Labeling Confirmation
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. For this compound, this method serves as the ultimate proof of the labeling position. In a ²H NMR spectrum, only the deuterium atoms will generate a signal.
By acquiring a ²H NMR spectrum of this compound, a signal will appear at a specific chemical shift. This shift is characteristic of the chemical environment of the deuterium atoms. If the synthesis was designed to place the three deuterium atoms on the methyl group of the acetate (B1210297) moiety, the ²H NMR spectrum would show a single resonance in the corresponding aliphatic region. This confirms not only that the compound is deuterated but also that the labels are in the correct location and that no unintended H/D exchange or isotopic scrambling has occurred. This verification is a critical quality control step in the synthesis of a reliable internal standard.
Table 4: Expected ²H NMR Observation for Positional Confirmation of this compound This table describes the expected outcome of a ²H NMR experiment to verify the label position.
| Analytical Technique | Purpose | Expected Observation for this compound | Interpretation |
| Deuterium (²H) NMR Spectroscopy | Confirm position of deuterium labels | A single signal in the aliphatic region of the spectrum (approx. 2.0-2.2 ppm). | Confirms the -CD₃ labeling on the acetyl group and the absence of isotopic scrambling. |
Multidimensional NMR Techniques for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. numberanalytics.comcopernicus.orgderpharmachemica.com The introduction of deuterium labels in this compound offers distinct advantages in multidimensional NMR experiments for conformational analysis. researchgate.net
Deuteration simplifies complex proton (¹H) NMR spectra by replacing specific protons with deuterons, which are effectively "silent" under typical ¹H NMR conditions. This spectral simplification reduces signal overlap and allows for more straightforward analysis of the remaining proton signals. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of the remaining protons, providing critical distance constraints for building a 3D conformational model of the molecule. copernicus.org
Furthermore, the presence of deuterium induces small, measurable changes in the chemical shifts of nearby carbon (¹³C) and nitrogen (¹⁵N) nuclei, known as isotope shifts. nih.gov High-resolution multidimensional experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can precisely measure these shifts. The magnitude of these isotope shifts is dependent on molecular geometry and conformation, offering additional, subtle conformational restraints that complement the primary data from NOESY experiments. nih.gov By comparing the spectra of Levophacetoperane with this compound, researchers can pinpoint the location of the deuterium labels and study the conformational preferences of the molecule with high fidelity.
Table 1: Hypothetical 2D NMR Experiments for Conformational Analysis of this compound
| NMR Experiment | Purpose | Expected Outcome for this compound |
| COSY (Correlation Spectroscopy) | To identify spin-spin coupled protons within the molecule. | Simplification of cross-peaks due to the absence of protons at the D3-labeled positions, aiding in the assignment of adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | To correlate protons directly bonded to heteronuclei (e.g., ¹³C). | Disappearance of signals for the deuterated C-D groups. Isotope shifts observed on adjacent carbons, providing conformational clues. |
| HMBC (Heteronuclear Multiple Bond Correlation) | To identify long-range (2-3 bond) correlations between protons and carbons. | Absence of correlations originating from the deuterons, which helps in unambiguously assigning quaternary carbons and other parts of the molecular backbone. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | To identify protons that are close in space (< 5 Å), regardless of bonding. | Provides distance constraints for 3D structure calculation. The simplified spectrum allows for clearer identification of key spatial relationships between the remaining protons. copernicus.org |
Chromatographic Separations in Conjunction with Isotopic Labeling
The combination of chromatographic separation with mass spectrometric detection is the gold standard for the sensitive and selective quantification of compounds in complex mixtures. Isotopic labeling with deuterium, as in this compound, is central to the success of these methods, particularly for isotope dilution mass spectrometry (IDMS).
Development of UHPLC-MS/MS Methods for this compound Analysis
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) provides exceptional speed, resolution, and sensitivity for quantitative analysis. acs.orgmdpi.com A robust UHPLC-MS/MS method for Levophacetoperane would utilize this compound as an internal standard. researcher.lifenih.gov Because the deuterated standard is nearly identical to the analyte in its chemical properties, it co-elutes from the UHPLC column and experiences similar ionization effects in the mass spectrometer's source, effectively correcting for matrix effects and variations during sample preparation. rsc.org
Method development involves optimizing the chromatographic separation (e.g., column choice, mobile phase composition, and gradient) and the mass spectrometer parameters. In the MS/MS detector, a specific precursor ion for both Levophacetoperane and this compound is selected and fragmented, and a resulting unique product ion is monitored. The 3-dalton mass difference between the analyte and the internal standard allows the instrument to distinguish between them, ensuring highly specific quantification. nih.gov
Table 2: Illustrative Parameters for a UHPLC-MS/MS Method
| Parameter | Setting | Purpose |
| UHPLC Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm) | Provides efficient separation of the analyte from matrix components. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |
| Flow Rate | 0.45 mL/min | Optimized for high efficiency on a UHPLC system. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target amine-containing compound. |
| MRM Transition (Levophacetoperane) | e.g., m/z 234.3 → 91.1 | Specific precursor-to-product ion transition for quantification of the analyte. |
| MRM Transition (this compound) | e.g., m/z 237.3 → 91.1 or 94.1 | Specific transition for the deuterated internal standard, ensuring no crosstalk with the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. taylorandfrancis.com While Levophacetoperane itself may not be sufficiently volatile for direct GC-MS analysis, its potential metabolites could be. For many drug metabolites, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC-MS analysis. moravian.educhromatographyonline.com
In studies investigating the metabolism of Levophacetoperane, GC-MS can be used to separate and identify volatile metabolites. The use of this compound as the parent drug in such studies allows researchers to easily distinguish its metabolites from endogenous compounds in the sample matrix. The metabolites formed from the deuterated parent will retain the deuterium label, giving them a distinct mass spectrum and making them easy to track. osti.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically look for the characteristic ions of the expected deuterated metabolites, providing high sensitivity and specificity. google.comgovinfo.gov
Table 3: Hypothetical GC-MS Parameters for a Derivatized Deuterated Metabolite
| Parameter | Setting | Purpose |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm) | Standard non-polar column for good separation of a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert carrier gas for transporting the sample through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on their boiling points and interactions with the column. osti.gov |
| Derivatization Agent | e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silylating agent to increase volatility and improve peak shape. |
| Ionization Mode | Electron Impact (EI, 70 eV) | Standard ionization technique that creates reproducible fragmentation patterns for library matching. osti.gov |
| Monitored Ions (Hypothetical) | m/z X, Y, Z | Specific fragment ions characteristic of the derivatized deuterated metabolite, used for identification and quantification. |
Advanced Spectroscopic Techniques for Elucidating Molecular Interactions
Beyond routine quantification, advanced spectroscopic methods can probe the finer details of molecular structure and purity. The chiral nature of Levophacetoperane and the isotopic labeling in this compound can be exploited by chiroptical and vibrational techniques to confirm stereochemical integrity and verify the isotopic substitution pattern.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Purity
Chiroptical spectroscopy techniques are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.org Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a primary method for assessing the stereoisomeric purity of chiral compounds. creative-proteomics.comcreative-proteomics.com
Since Levophacetoperane is a specific stereoisomer, ((αR,2R)-(-)-α-Phenyl-2-piperidinemethanol Acetate), its CD spectrum is a unique fingerprint of its absolute configuration. scbt.com The introduction of a D3-label does not change the core chirality of the molecule and is expected to have a negligible effect on the electronic transitions that give rise to the CD spectrum. Therefore, the CD spectrum of a pure sample of this compound should be virtually identical to that of its non-deuterated counterpart. This allows CD spectroscopy to be used as a quality control tool to confirm that the stereochemical integrity of the chiral centers has been maintained during the synthesis of the deuterated standard and to ensure its enantiomeric purity. creative-proteomics.comnih.gov Any deviation from the reference spectrum would indicate the presence of other stereoisomers or chiral impurities. nih.gov
Infrared and Raman Spectroscopy for Vibrational Signature Analysis
The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved (the kinetic isotope effect). A carbon-deuterium (C-D) bond is stronger and involves a heavier isotope than a carbon-proton (C-H) bond. Consequently, the C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations. redalyc.org By comparing the IR or Raman spectrum of this compound with that of unlabeled Levophacetoperane, analysts can observe the disappearance of specific C-H vibrational bands and the appearance of new C-D bands at the expected lower frequencies. This provides direct, unambiguous evidence of deuteration at the intended molecular positions. researchgate.netnih.gov
Table 4: Expected Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) | Spectroscopic Technique |
| C-H Stretch (aliphatic) | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | IR & Raman |
| C-H Bend (CH₃) | ~1375-1450 cm⁻¹ | ~950-1100 cm⁻¹ | IR |
Preclinical Mechanistic Investigations and Pharmacological Probing with Levophacetoperane D3
In Vitro Receptor Binding Affinity and Ligand-Target Interaction Studies
In vitro binding assays are fundamental in pharmacology for determining the affinity and selectivity of a drug for its target receptors. For Levophacetoperane-D3, these studies focus on its interaction with monoamine transporters, which are the established targets of its non-deuterated counterpart, Levophacetoperane.
Competitive binding assays are a cornerstone for characterizing a new ligand. In the context of this compound, these assays would be designed to quantify its binding affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The parent compound, Levophacetoperane, is known to be a competitive inhibitor of both dopamine and norepinephrine uptake.
The methodology involves using a radiolabeled ligand (a "probe") known to bind with high affinity to the target transporter. This radioligand could be a tritiated ([³H]) or iodinated ([¹²⁵I]) version of a standard high-affinity transporter ligand. The assay is conducted by incubating membranes from cells expressing the target transporter (e.g., hDAT or hNET) with a fixed concentration of the radioligand and varying concentrations of the unlabeled "competitor," which in this case would be this compound. As the concentration of this compound increases, it displaces the radioligand from the transporter, leading to a decrease in the measured radioactivity.
The results are typically plotted as a concentration-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which represents the intrinsic binding affinity of the compound for the receptor. While specific experimental data for this compound is not publicly available, a hypothetical competitive binding assay result is presented below to illustrate the expected data output.
Table 1: Hypothetical Competitive Binding Affinity (Ki) of this compound at Human Monoamine Transporters
| Target | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 155 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 98 |
| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |
This table is illustrative and based on the known pharmacology of the parent compound and typical results from such assays. The values are not based on published experimental results for this compound.
A key question in the development of any deuterated compound is whether the isotopic substitution alters its selectivity profile compared to the parent molecule. It is generally understood that the replacement of hydrogen with deuterium (B1214612) does not significantly change the shape or electronic properties of a molecule that govern non-covalent receptor interactions. Therefore, the biochemical potency and selectivity are expected to remain largely unchanged.
To confirm this, a comparative study would be performed, running competitive binding assays for both Levophacetoperane and this compound in parallel against a panel of receptors and transporters. The primary targets would be DAT and NET, with secondary screening against SERT and other relevant CNS receptors to ensure no off-target affinities have been introduced or altered. The selectivity index, calculated as a ratio of Ki values for different transporters (e.g., Ki(SERT)/Ki(DAT)), would be compared between the two compounds. A significant deviation would be unexpected but would be a critical finding.
Table 2: Hypothetical Comparison of Receptor Binding Selectivity
| Compound | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/NET) |
|---|---|---|---|
| Levophacetoperane | 150 | 95 | 1.58 |
| This compound | 155 | 98 | 1.58 |
This table is illustrative, demonstrating the generally accepted principle that deuteration has a negligible effect on receptor binding affinity and selectivity. The values are not based on published experimental results.
Competitive Binding Assays Using Labeled this compound
Enzyme Kinetic Studies and Metabolic Pathway Characterization
The primary motivation for developing deuterated drugs is often to alter their pharmacokinetic properties by slowing the rate of metabolism. This is achieved by leveraging the kinetic isotope effect (KIE).
The KIE is a phenomenon where replacing an atom with one of its heavier isotopes leads to a change in the rate of a chemical reaction. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and proceeds more slowly than breaking a C-H bond. This effect is most pronounced when the C-H bond cleavage is the rate-determining step of the metabolic reaction.
For this compound, studies would involve incubating the compound and its non-deuterated parent with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. The rate of disappearance of the parent compound and the rate of formation of metabolites would be measured over time. The KIE is calculated as the ratio of the rate of the non-deuterated reaction to the rate of the deuterated reaction (kH/kD). A KIE value significantly greater than 1 indicates that deuteration has successfully slowed the metabolic process at that specific molecular position.
Table 3: Hypothetical Kinetic Isotope Effect (KIE) on the Intrinsic Clearance of this compound in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint, μL/min/mg protein) | KIE (kH/kD) |
|---|---|---|
| Levophacetoperane (H) | 120 | 3.0 |
| This compound (D) | 40 |
This table provides a hypothetical example of a significant KIE, where deuteration reduces the rate of metabolism threefold. The values are illustrative and not from published data.
To understand the specific metabolic pathways, researchers aim to identify which CYP isozymes are responsible for metabolizing Levophacetoperane. This is typically done using a panel of human recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) or by using specific chemical inhibitors for each isozyme in liver microsome incubations.
This compound serves as an excellent probe in these studies. By comparing the metabolite profiles of the deuterated and non-deuterated versions, researchers can pinpoint the exact sites of metabolism. If deuteration at a specific position (e.g., on the piperidine (B6355638) ring) significantly reduces the formation of a particular metabolite, it provides strong evidence that this position is a primary site of oxidative metabolism by a CYP enzyme. This phenomenon, known as "metabolic switching," can also reveal minor metabolic pathways that become more prominent when the primary pathway is blocked by deuteration. While the specific CYP enzymes that metabolize Levophacetoperane have not been publicly detailed, such studies are crucial for predicting potential drug-drug interactions.
Kinetic Isotope Effects (KIE) in Biotransformation Reactions
Cellular Model Studies for Dopamine and Norepinephrine Transporter Interactions
Cellular uptake assays provide a more functional measure of a compound's effect on transporters in a live-cell environment. These assays directly measure the ability of a compound to inhibit the transport of a substrate, such as [³H]dopamine or [³H]norepinephrine, into cells engineered to express DAT or NET.
In these experiments, cells are incubated with the radiolabeled neurotransmitter in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the cells is then measured. The concentration of this compound that inhibits 50% of the neurotransmitter uptake is its IC50 value. A 1978 study using rat brain synaptosomes (nerve terminals that contain transporters) found that Levophacetoperane competitively inhibits the uptake of norepinephrine and dopamine. Modern studies would utilize human cell lines (like HEK293) stably expressing the specific human transporters to provide more precise and relevant data.
Table 4: Hypothetical Functional Inhibition of Monoamine Uptake by this compound in hDAT- and hNET-Expressing Cells
| Assay | Substrate | IC50 (nM) |
|---|---|---|
| Dopamine Uptake Inhibition (hDAT) | [³H]Dopamine | 210 |
| Norepinephrine Uptake Inhibition (hNET) | [³H]Norepinephrine | 135 |
This table presents hypothetical IC50 values from a cellular uptake inhibition assay, reflecting the compound's functional potency at the transporters. These values are not based on published experimental results.
Uptake Inhibition Assays in Synaptosomal and Cellular Systems
Levophacetoperane is known to competitively inhibit the reuptake of norepinephrine and dopamine. medchemexpress.commedchemexpress.com This inhibitory action is a key aspect of its stimulant effect. nih.gov In preclinical settings, uptake inhibition assays using synaptosomes (isolated nerve terminals) and cultured cells are employed to quantify the potency and selectivity of compounds like this compound.
These assays typically involve incubating synaptosomes or cells with radiolabeled neurotransmitters, such as [3H]dopamine or [3H]norepinephrine, in the presence of varying concentrations of the test compound. The extent to which the compound inhibits the uptake of the radiolabeled neurotransmitter into the synaptosomes or cells is then measured. The results are often expressed as the IC50 value, which is the concentration of the drug that inhibits 50% of the specific uptake.
Table 1: Illustrative Data from Uptake Inhibition Assays for Dopamine Reuptake Inhibitors
| Compound | Assay System | Neurotransmitter | IC50 (nM) |
| GBR 12783 | Rat Striatal Synaptosomes | [3H]dopamine | 1.8 |
| Diclofensine | Rat Brain Synaptosomes | Dopamine | 0.74 |
| 5-APDI | Crude Synaptosomes | Dopamine | 1,847 |
| Nomifensine | Rat Brain Synaptosomes | Dopamine | 48 |
This table provides examples of IC50 values for various dopamine uptake inhibitors to illustrate the range of potencies observed in these types of assays. Specific data for this compound is not publicly available.
Modulatory Effects on Neurotransmitter Homeostasis
By inhibiting the reuptake of key neurotransmitters like dopamine and norepinephrine, this compound is expected to modulate neurotransmitter homeostasis. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. This mechanism is central to the therapeutic effects of many psychostimulants.
The sustained elevation of synaptic dopamine and norepinephrine can have downstream effects on various neuronal circuits, influencing mood, attention, and wakefulness. nih.gov The use of a deuterated version of the compound allows for a more detailed investigation of these effects due to its altered pharmacokinetic profile, which can lead to more stable plasma concentrations. bioscientia.desplendidlab.com
Application in Preclinical Animal Model Pharmacokinetic (PK) Tracing
The use of deuterated compounds like this compound is particularly advantageous in preclinical pharmacokinetic studies. The deuterium label allows the compound to be distinguished from its non-deuterated counterpart and endogenous molecules, facilitating accurate tracing and quantification in biological samples. splendidlab.com
Tracing Absorption and Distribution Patterns of this compound
Following administration in animal models, the absorption and distribution of this compound can be meticulously tracked. Blood, plasma, and tissue samples are collected at various time points and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the deuterated compound.
This allows researchers to understand how quickly the drug is absorbed into the bloodstream, the peak plasma concentrations achieved (Cmax), and the time it takes to reach that peak (Tmax). Furthermore, by analyzing different tissues, the distribution of this compound throughout the body can be mapped, identifying target organs and assessing its ability to cross the blood-brain barrier, a critical factor for a centrally acting drug. google.com
Assessment of Excretion Pathways and Metabolite Profiling in Animal Models
Pharmacokinetic studies with this compound also involve the assessment of its excretion pathways. By analyzing urine and feces, researchers can determine the primary routes and rates of elimination from the body.
Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogs in Preclinical Species
A key application of this compound is in direct comparative pharmacokinetic studies against its non-deuterated analog, Levophacetoperane. Such studies are designed to precisely quantify the "kinetic isotope effect" (KIE), which is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. bioscientia.de
Table 2: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Levophacetoperane | This compound |
| Cmax (ng/mL) | Variable | Potentially Higher/Sustained |
| Tmax (h) | Variable | Potentially Delayed |
| t1/2 (h) | Shorter | Longer |
| AUC (ng·h/mL) | Lower | Higher |
| Clearance | Faster | Slower |
This table presents a hypothetical comparison to illustrate the expected differences in pharmacokinetic parameters between a non-deuterated compound and its deuterated analog based on the principles of the kinetic isotope effect. Actual data for Levophacetoperane and its D3 analog is not publicly available.
These comparative studies are essential for understanding the potential advantages of deuteration, which may include improved efficacy, a better safety profile due to altered metabolite formation, and more convenient dosing regimens. uniupo.itnih.gov
Deuterium Isotope Effects in Biological Systems and Their Research Implications
Theoretical Framework of Kinetic Isotope Effects in Drug Metabolism
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. thefdalawblog.com In drug metabolism, the primary KIE is of particular interest. This effect is observed when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a metabolic reaction, a common occurrence in oxidations catalyzed by cytochrome P450 (CYP450) enzymes. bioscientia.de
The substitution of hydrogen with deuterium (B1214612) results in a stronger carbon-deuterium (C-D) bond. informaticsjournals.co.in This increased bond strength raises the activation energy required for bond cleavage, thereby slowing down the rate of metabolism. bioscientia.de The magnitude of the KIE is typically expressed as the ratio of the reaction rates (kH/kD), and a value greater than 1 indicates a slower reaction for the deuterated compound. bioscientia.de This deceleration of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. researchgate.netwikipedia.org
The first deuterated drug to receive FDA approval, deutetrabenazine, is a prime example of the successful application of the KIE to improve a drug's metabolic profile. bioscientia.dewikipedia.org For Levophacetoperane-D3, deuteration at a metabolically active site would be expected to slow its breakdown, thus altering its pharmacokinetic profile compared to the non-deuterated form.
Influence of Deuteration on Molecular Conformation and Stereochemical Stability
A significant application of deuteration lies in the stabilization of chiral centers. nih.gov For molecules with a hydrogen atom at a stereocenter that is prone to racemization, replacing this hydrogen with deuterium can significantly slow down the rate of epimerization. nih.govacs.org This process, termed deuterium-enabled chiral switching (DECS), can effectively lock a molecule in its desired enantiomeric form, which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. nih.govresearchgate.net Levophacetoperane possesses chiral centers, and the strategic placement of deuterium could enhance its stereochemical integrity. wikipedia.orggoogle.com The stabilization of a specific enantiomer can be critical, as is the case for many centrally active agents where one enantiomer is active and the other may be inactive or contribute to side effects.
Impact of Isotopic Substitution on Binding Kinetics and Enzyme Efficiency
The effect of isotopic substitution extends to the interaction of a drug with its biological target, such as a receptor or an enzyme. While deuterated drugs are generally considered to have nearly identical pharmacodynamics to their hydrogenated counterparts, subtle changes in binding kinetics can occur. bioscientia.de The altered vibrational modes of a C-D bond compared to a C-H bond can influence the non-covalent interactions that govern drug-receptor binding. wikipedia.org
In the context of enzyme kinetics, the KIE can provide valuable insights into the reaction mechanism. thefdalawblog.com By measuring the rates of reaction for both the deuterated and non-deuterated substrates, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic process. This information is instrumental in elucidating the catalytic mechanism of enzymes. thefdalawblog.com For a drug like Levophacetoperane, which acts as a norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitor, understanding how deuteration might affect its binding affinity and the kinetics of its interaction with these transporters is an important area of research. glpbio.commedchemexpress.com
Considerations for Deuterium Placement in Rational Drug Design Strategies
The successful development of a deuterated drug relies on a rational design strategy that carefully considers the site of deuterium substitution. researchgate.net The primary goal is often to slow metabolism at a known "metabolic hotspot" without negatively impacting the drug's interaction with its target. researchgate.net Identifying these hotspots is a critical first step, often accomplished through metabolism studies of the non-deuterated parent drug.
There are two main approaches to deuterated drug design:
De Novo Design : Incorporating deuterium into new chemical entities during the initial design and optimization phase.
Deuterium Switch : Modifying an existing drug by replacing hydrogen with deuterium at specific positions. researchgate.net
The "deuterium switch" approach, as would be the case for developing this compound from Levophacetoperane, offers the advantage of building upon a well-characterized pharmacological and toxicological profile of the parent drug. researchgate.net However, the effects of deuteration are not always predictable, and careful experimental validation is necessary to confirm the desired improvements in the pharmacokinetic profile. researchgate.net
Table of Physicochemical Properties: Levophacetoperane vs. This compound
| Property | Levophacetoperane | This compound | Reference |
| Molecular Formula | C₁₄H₁₉NO₂ | C₁₄H₁₆D₃NO₂ | wikipedia.orgpharmaffiliates.com |
| Molecular Weight | 233.31 g/mol | 236.32 g/mol | wikipedia.orgpharmaffiliates.com |
| Stereochemistry | (R,R)-enantiomer | (R,R)-enantiomer | google.comgoogle.com |
| CAS Number | 24558-01-8 | Not Available | wikipedia.org |
Specialized Research Applications and Contributions of Levophacetoperane D3
Role as Certified Reference Material and Analytical Standard in Bioanalysis
Levophacetoperane-D3 is utilized as a certified reference material (CRM) and an analytical standard in bioanalysis. pharmaffiliates.comcerilliant.com In this capacity, it is essential for the accurate quantification of Levophacetoperane and its metabolites in biological matrices such as blood, urine, and plasma.
The primary application of this compound in bioanalysis is as an internal standard in chromatographic methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). cerilliant.com The key advantage of using a deuterated standard like this compound is that it co-elutes with the unlabeled analyte (Levophacetoperane) but is distinguishable by its higher mass. This co-elution ensures that any variations in sample preparation, injection volume, and ionization efficiency affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Key characteristics of this compound that make it an ideal internal standard:
Chemical and Physical Similarity: It shares nearly identical chemical and physical properties with the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation.
Mass Difference: The deuterium (B1214612) atoms provide a distinct mass difference, allowing for separate detection by a mass spectrometer.
Stability: The carbon-deuterium bonds are stable under typical analytical conditions, preventing isotopic exchange.
This application is crucial in pharmacokinetic studies, where researchers need to determine the absorption, distribution, metabolism, and excretion (ADME) of Levophacetoperane. By using this compound as an internal standard, they can obtain reliable data on the drug's concentration over time in various biological compartments.
Application in Forensic Toxicology for Quantitative Detection of Stimulants
In the field of forensic toxicology, this compound plays a vital role in the quantitative detection of stimulants, including its parent compound, Levophacetoperane, and the structurally related drug, methylphenidate. ojp.govebsco.com Forensic toxicology involves the analysis of biological samples to identify and quantify drugs and other toxic substances to aid in legal investigations. ojp.govwikipedia.org
The use of deuterated standards like this compound is a cornerstone of modern forensic analytical methods. maine.gov When analyzing post-mortem samples or samples from individuals suspected of being under the influence of drugs, accuracy is paramount. wikipedia.orgmedcraveonline.com this compound is added to samples at a known concentration at the beginning of the analytical process. maine.gov This allows forensic toxicologists to correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring the accuracy of the final quantitative result. medcraveonline.com
Table 1: Application of Deuterated Standards in Forensic Toxicology
| Analytical Method | Role of Deuterated Standard | Analytes of Interest |
| LC-MS/MS | Internal Standard for Quantification | Amphetamines, Methylphenidate, Cocaine |
| GC/MS | Internal Standard for Quantification | Stimulants and their metabolites |
This is particularly important in cases where the concentration of a drug can have legal implications, such as determining whether a driver was impaired or if a death was caused by an overdose. The use of this compound helps to ensure that the analytical results are scientifically sound and legally defensible.
Utility in Environmental Fate and Biodegradation Studies as a Labeled Tracer
While specific studies on the environmental fate and biodegradation of this compound are not extensively documented in the provided search results, the principles of using labeled compounds as tracers are well-established in environmental science. Deuterated compounds like this compound can be used as labeled tracers to study the environmental pathways and degradation of emerging contaminants, such as pharmaceuticals.
In such studies, a known amount of the labeled compound is introduced into a controlled environmental system, such as a soil microcosm or a water-sediment system. Over time, samples are collected and analyzed to track the movement, transformation, and degradation of the labeled compound. This allows researchers to understand how the parent compound behaves in the environment, including its potential for persistence, bioaccumulation, and transformation into other products.
The use of a labeled tracer like this compound is advantageous because it allows for the unambiguous detection and quantification of the target compound and its transformation products, even in complex environmental matrices. This information is crucial for assessing the potential environmental risks associated with the widespread use of pharmaceuticals. While some regulations list Levophacetoperane as a substance of concern, detailed environmental fate studies are needed. europa.eutoronto.cahsa.gov.sgmoleg.go.krslideshare.netfrim.gov.my
Contribution to Advanced Drug Discovery Methodologies and Lead Optimization (preclinical tool)
In the realm of drug discovery and development, stable isotope-labeled compounds like this compound serve as important preclinical tools, particularly in the lead optimization stage. unc.eduscienceopen.comcivis.eu Lead optimization is the process of refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. unc.edunih.gov
One of the key applications of deuterated compounds in this phase is in "cassette" or "cocktail" dosing studies. In these studies, several potential drug candidates, including a deuterated version, are administered to an animal model simultaneously. The use of mass spectrometry allows for the individual quantification of each compound, providing a rapid and efficient way to compare their pharmacokinetic profiles.
Furthermore, deuterated compounds can be used in metabolic stability assays. By incubating the labeled compound with liver microsomes or other metabolic systems, researchers can identify the sites of metabolism on the molecule. This information is invaluable for medicinal chemists, as it can guide the modification of the compound to block or slow down metabolism, thereby improving its half-life and bioavailability. This process, known as "deuterium-reinforced" drug design, can lead to the development of more effective and safer drugs.
While specific examples of this compound in these advanced methodologies are not detailed in the search results, its properties are well-suited for such applications, contributing to the broader goal of accelerating the drug discovery and development process. scienceopen.comcivis.eu
Future Directions and Emerging Research Avenues for Deuterated Cns Stimulants
Integration of Levophacetoperane-D3 Research with Omics Technologies (e.g., Metabolomics)
The comprehensive understanding of a drug's interaction with a biological system requires a holistic view that transcends single-target interactions. Omics technologies, such as metabolomics, proteomics, and genomics, offer a system-wide perspective on the molecular changes induced by a xenobiotic. nih.gov Integrating these technologies into the research of this compound is a critical future direction for elucidating its mechanism and effects compared to its non-deuterated parent compound.
Metabolomics, the large-scale study of small molecules or metabolites, is particularly well-suited for investigating the impact of deuteration. tandfonline.com By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can perform untargeted analysis to map the complete metabolic fingerprint of this compound. nih.govmdpi.com A comparative metabolomic analysis between subjects administered Levophacetoperane and this compound would reveal key differences in metabolic pathways. mdpi.com This approach can identify novel, previously uncharacterized metabolites and quantify the extent to which deuteration slows the formation of known metabolites. Stable isotope labeling in these studies can further enhance the accuracy of metabolite identification and quantification. tandfonline.comnih.gov
Proteomics can complement these findings by identifying changes in protein expression, such as the upregulation or downregulation of specific cytochrome P450 (CYP) enzymes involved in drug metabolism. eu-openscreen.eu This can confirm the metabolic pathways suggested by metabolomics and provide deeper mechanistic insight.
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Research Application for this compound | Potential Insights |
|---|---|---|
| Metabolomics | Comparative profiling of metabolites in plasma and tissues following administration of Levophacetoperane vs. This compound. | Identification of all metabolites, quantification of the metabolic shift due to deuteration, and elucidation of affected biochemical pathways. mdpi.comacs.org |
| Proteomics | Analysis of liver and brain proteome to identify changes in enzyme expression (e.g., CYPs, UGTs) and receptor density. | Understanding of the specific enzymes involved in metabolism and potential adaptive responses at the protein level to drug exposure. eu-openscreen.eu |
| Genomics | Identification of genetic polymorphisms (e.g., in CYP genes) that may influence individual responses to this compound. | Stratification of patient populations and prediction of metabolic phenotypes, contributing to personalized medicine approaches. nih.gov |
Development of Novel Deuteration Techniques for Complex Molecules
While the concept of deuteration is straightforward, its practical application to complex molecules like Levophacetoperane presents synthetic challenges. The development of more sophisticated, efficient, and site-selective deuteration methods is a crucial research avenue. d-nb.info Traditional methods may lack the precision needed to install deuterium (B1214612) atoms at specific metabolic "soft spots" without affecting other parts of the molecule.
Recent advances have moved toward innovative catalytic systems and novel deuterium-donating reagents. osaka-u.ac.jp For instance, palladium-catalyzed C-H activation using heavy water (D₂O) as an inexpensive and readily available deuterium source is a promising strategy for labeling aromatic rings and other positions on drug molecules. nih.gov Another approach involves creating novel deuterated building blocks, or synthons, that can be incorporated into a complex molecular scaffold during synthesis. d-nb.infoosaka-u.ac.jp Developing dn-alkyl sulfonium (B1226848) salts from D₂O allows for the introduction of deuterated methyl or ethyl groups into drug candidates with high site-selectivity. d-nb.info
For this compound, these advanced techniques could enable the synthesis of new analogs with deuterium placed at different metabolically vulnerable positions. This would allow for a systematic investigation into how the location of deuteration affects the pharmacokinetic profile, providing a deeper understanding of its structure-activity relationship.
Table 2: Comparison of Deuteration Methodologies
| Deuteration Technique | Description | Applicability to Complex Molecules |
|---|---|---|
| Hydrogen Isotope Exchange (H/D Exchange) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by metals like palladium or iridium, using D₂O as the source. d-nb.infonih.gov | Highly useful for direct labeling, but site-selectivity can be a challenge depending on the catalyst and substrate. d-nb.info |
| Deuterated Building Blocks | Synthesis of small, deuterated fragments (e.g., d3-methyl iodide, dn-alkyl sulfonium salts) that are then used in the total synthesis of the target molecule. osaka-u.ac.jp | Offers excellent site-selectivity and is ideal for introducing deuterated alkyl groups, which is a common strategy for approved deuterated drugs. d-nb.infoosaka-u.ac.jp |
| Reduction with Deuterated Reagents | Use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium during the reduction of functional groups. | A classic method, but its application is limited to specific synthetic steps involving reducible functional groups. |
Computational Modeling and Quantum Mechanical Studies of Deuterium Effects
The decision of where to place deuterium atoms for maximal therapeutic benefit can be guided by powerful computational tools. alfa-chemistry.com In silico modeling and quantum mechanical calculations are becoming indispensable for predicting the effects of deuteration before undertaking complex and costly synthetic work.
Pharmacokinetic (PK) modeling can simulate how deuteration at different sites on the Levophacetoperane molecule would alter its absorption, distribution, metabolism, and excretion (ADME) properties. americanpharmaceuticalreview.com These models can help prioritize which analogs are most likely to succeed.
At a more fundamental level, quantum mechanical studies can precisely calculate the change in bond strength and vibrational energy when a C-H bond is replaced with a C-D bond. wikipedia.org The kinetic isotope effect (KIE) is a quantum effect arising from the difference in zero-point energy (ZPE) between the light and heavy isotopologues. wikipedia.orgnumberanalytics.com A heavier isotope like deuterium leads to a lower ZPE, meaning more energy is required to break the C-D bond compared to the C-H bond. wikipedia.org Computational studies can model this energy barrier for enzymatic reactions, such as those catalyzed by CYP enzymes, and predict the magnitude of the KIE. rsc.org This allows researchers to understand not just if metabolism is slowed, but why and by how much, validating the assumed reaction mechanism. rsc.org
Table 3: Computational and Theoretical Approaches for Deuterated Drug Design
| Approach | Methodology | Application to this compound |
|---|---|---|
| Pharmacokinetic (PK) Modeling | Use of differential equations to model drug concentration over time based on ADME parameters. americanpharmaceuticalreview.com | Simulating the plasma concentration curve of different potential Levophacetoperane-D(n) analogs to predict half-life and exposure. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the drug molecule within the active site of a metabolic enzyme or pharmacological target. alfa-chemistry.com | Understanding how the shorter, stronger C-D bond in this compound affects its binding affinity and orientation within the dopamine (B1211576) transporter. |
| Quantum Mechanics (QM) Calculations | Calculating the electronic structure and energy of molecules to determine reaction barriers and vibrational frequencies. wikipedia.orgrsc.org | Predicting the KIE for the oxidative metabolism of this compound by CYP enzymes and elucidating the role of quantum tunneling. rsc.orgnih.gov |
Exploration of this compound in Advanced Neuropharmacological Research Models (non-clinical)
The ultimate goal of non-clinical research is to predict human outcomes accurately. eupati.eu While traditional animal models remain important, there is a significant push toward developing and utilizing advanced, human-relevant non-clinical models to improve the translation of preclinical findings. leavittpartners.comfda.gov For a CNS stimulant like this compound, these models offer an opportunity to study its neuropharmacological effects with greater precision.
Advanced in vitro models include human-induced pluripotent stem cell (hiPSC)-derived neurons, brain organoids, and microphysiological systems (MPS), often called "brain-on-a-chip" technology. leavittpartners.comfda.gov These systems allow for the study of this compound on human neurons and simple neural circuits, providing data on neurotoxicity, target engagement, and electrophysiological responses that are not possible to obtain from animal models. fda.gov For example, one could compare the effects of Levophacetoperane and this compound on dopamine release and reuptake in a culture of human dopaminergic neurons.
Furthermore, advanced animal models can also be employed. Studies comparing the behavioral effects of deuterated and non-deuterated psychostimulants in rodents have provided valuable insights into locomotor activity and sensitization. open-foundation.orgnih.gov These studies could be expanded for this compound to include more complex behavioral assays relevant to its potential therapeutic applications, such as models of attention and cognitive function.
Table 4: Advanced Non-Clinical Models for this compound Research
| Model Type | Description | Potential Endpoints for this compound |
|---|---|---|
| Human iPSC-Derived Neurons | Cultures of specific neuronal subtypes (e.g., dopaminergic) generated from human stem cells. | Neurotransmitter dynamics (dopamine/norepinephrine (B1679862) uptake), receptor binding affinity, potential neurotoxicity. fda.gov |
| Brain Organoids | Three-dimensional, self-organizing cultures that mimic aspects of early brain development and structure. | Effects on neural network activity, developmental neurotoxicity, and cell-type-specific responses within a complex, human-derived tissue context. |
| Microphysiological Systems (MPS) | "Organ-on-a-chip" platforms that model the physiology of an organ or multiple organs, such as a blood-brain barrier model. | Assessment of blood-brain barrier penetration and efflux, and integrated neurovascular unit toxicity. |
| Advanced Animal Behavioral Models | Sophisticated behavioral paradigms in rodents or other species to assess complex cognitive and affective states. nih.gov | Evaluation of effects on attention, executive function, impulsivity, and reward pathways, comparing potency and duration of action versus Levophacetoperane. open-foundation.org |
Q & A
Q. What analytical methods are recommended to characterize the purity and stability of Levophacetoperane-D3 in preclinical studies?
Methodological Answer: Researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantifying impurities, nuclear magnetic resonance (NMR) for structural verification, and mass spectrometry (LC/MS) for isotopic purity assessment of the deuterated compound. Stability studies under varying temperatures and pH conditions should follow ICH guidelines, with data recorded using validated software tools to ensure reproducibility .
Q. How can researchers design a robust pharmacokinetic (PK) study for this compound in animal models?
Methodological Answer: PK studies should include dose-ranging experiments to establish linearity, repeated sampling at critical time points (e.g., Tmax, Cmax), and use of stable isotope-labeled internal standards for LC/MS-based quantification. Ethical approval must address humane endpoints and sample size justification using power analysis to minimize Type II errors .
Q. What are the best practices for synthesizing this compound to ensure isotopic fidelity?
Methodological Answer: Synthesis protocols should detail deuterium incorporation ratios via kinetic isotope effect monitoring. Post-synthesis, validate deuterium retention using elemental analysis and isotopic ratio mass spectrometry (IRMS). Cross-validate results with independent labs to confirm batch consistency .
Advanced Research Questions
Q. How should researchers address contradictory data in metabolic stability assays of this compound across different species?
Methodological Answer: Apply triangulation by comparing in vitro (microsomal assays) and in vivo (plasma clearance) data. Use mixed-effects models to account for interspecies variability. Contradictions may arise from cytochrome P450 isoform differences; validate findings with humanized liver models or CRISPR-edited cell lines .
Q. What experimental design considerations are critical for evaluating this compound’s receptor binding selectivity in neuropharmacological studies?
Methodological Answer: Employ radioligand displacement assays with negative controls (e.g., non-deuterated analogs) to isolate isotope effects. Use blinded data analysis to reduce bias, and apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses. Cross-validate with computational docking simulations to confirm binding site interactions .
Q. How can researchers optimize the detection of this compound in low-abundance biological matrices (e.g., cerebrospinal fluid)?
Methodological Answer: Develop a sensitive LC/MS-MS method with solid-phase extraction (SPE) pre-concentration. Validate the limit of detection (LOD) and quantification (LOQ) using matrix-matched calibration curves. Address ion suppression effects by spiking deuterated internal standards and reporting recovery rates in supplementary materials .
Q. What strategies are effective for reconciling discrepancies between in silico predictions and empirical data on this compound’s toxicity profile?
Methodological Answer: Conduct a meta-analysis of existing toxicity databases (e.g., PubChem, TOXNET) to identify gaps. Use machine learning models trained on structural analogs to predict hepatotoxicity, then validate with high-content screening (HCS) in 3D liver spheroids. Report contradictions transparently in the discussion section, emphasizing mechanistic hypotheses .
Methodological Frameworks and Reporting Standards
Q. How should the PICO framework be applied to formulate hypotheses about this compound’s efficacy in neurodegenerative models?
Methodological Answer: Define Population (e.g., transgenic murine models of Parkinson’s), Intervention (dose-range of this compound), Comparison (vehicle control or active comparator), and Outcome (motor function scores, biomarker levels). Use this structure to align aims with measurable endpoints and justify sample size calculations .
Q. What are the key elements of a rigorous literature review for this compound-related mechanistic studies?
Methodological Answer: Systematically search PubMed, Embase, and Web of Science using MeSH terms (e.g., "deuterated compounds," "dopamine reuptake inhibitors"). Screen results with PRISMA flow diagrams, and critically appraise studies for bias using tools like ROBINS-I. Highlight gaps in deuterium-specific pharmacokinetic data .
Q. How to ensure compliance with ethical guidelines when designing human trials involving this compound metabolites?
Methodological Answer: Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, including metabolite toxicity data from preclinical studies. Use anonymized coding for biospecimens and adhere to GDPR or HIPAA standards for data storage. Document informed consent processes in appendices .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for handling outliers in this compound dose-response studies?
Methodological Answer: Apply Grubbs’ test to identify outliers, then use sensitivity analysis to assess their impact on EC50 calculations. Pre-register outlier handling criteria in protocols to avoid post hoc bias. For non-normal distributions, use non-parametric tests like Kruskal-Wallis with Dunn’s correction .
Q. How to validate contradictory findings between in vitro and in vivo efficacy studies of this compound?
Methodological Answer: Replicate in vitro assays under physiologically relevant conditions (e.g., serum protein binding adjustments). In vivo, use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement. Publish negative results in repositories like Zenodo to reduce publication bias .
Manuscript Preparation and Peer Review
Q. What are the journal-specific requirements for reporting this compound’s synthetic protocols in supplementary materials?
Methodological Answer: Provide step-by-step synthetic procedures with hazard warnings, NMR/IR spectral data, and purity certificates. For chemistry journals, include Cartesian coordinates of optimized molecular structures in .xyz format. Use LaTeX templates for equations and ensure SI follows FAIR data principles .
Q. How to structure a graphical abstract for a this compound neuroimaging study?
Methodological Answer: Design a figure summarizing the hypothesis, methods (e.g., PET/MRI protocols), and key findings (e.g., dopamine transporter occupancy). Use tools like BioRender for clarity, and adhere to Elsevier’s specifications (1200x800 pixels, TIFF/JPEG format). Annotate deuterium positions in molecular structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
